![molecular formula C8H10BrNOS B13338359 3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
3-[(3-Bromothiophen-2-yl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol This compound is characterized by the presence of a bromothiophene moiety attached to an azetidine ring via a methoxy linker
Vorbereitungsmethoden
The synthesis of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base and dimethylformamide or tetrahydrofuran as the solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
3-[(3-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield 3-[(3-bromothiophen-2-yl)sulfonyl]azetidine, while substitution of the bromine atom with an amine can produce 3-[(3-aminothiophen-2-yl)methoxy]azetidine.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromothiophen-2-yl)methoxy]azetidine has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes involving azetidine and thiophene derivatives, such as enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues . These interactions can alter the conformation and activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-[(3-Bromothiophen-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the different halogen.
3-[(3-Methylthiophen-2-yl)methoxy]azetidine: Contains a methyl group instead of a halogen. This compound may have different physical and chemical properties, such as solubility and stability.
3-[(3-Nitrothiophen-2-yl)methoxy]azetidine: Contains a nitro group, which can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10BrNOS |
|---|---|
Molekulargewicht |
248.14 g/mol |
IUPAC-Name |
3-[(3-bromothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI-Schlüssel |
NLTHGDGARNVHMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


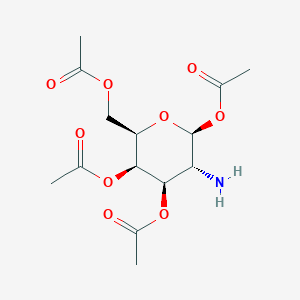



![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

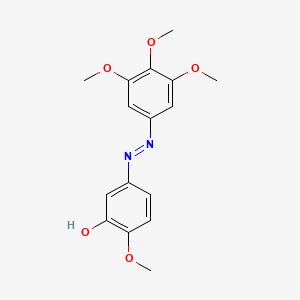
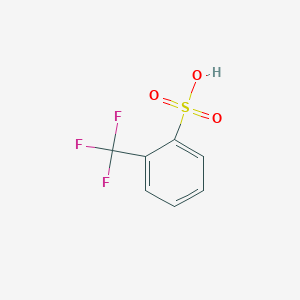
![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)

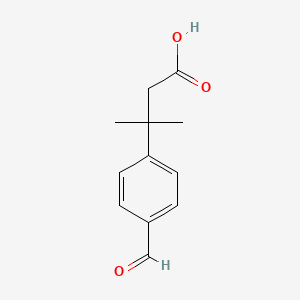
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
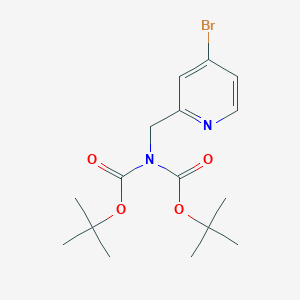
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
